![molecular formula C12H16N2O4S B5783909 N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that possesses unique properties, making it a valuable tool in the study of biological systems.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of various enzymes and ion channels. N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. In vivo studies have shown that N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide can reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its ability to inhibit various enzymes and ion channels, making it a valuable tool in the study of biological systems. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is relatively easy to synthesize and purify, making it readily available for scientific research. However, one of the limitations of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in scientific research. One potential area of research is the development of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the development of novel therapies for cancer and neurological disorders. Finally, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could be used in the study of ion channelopathies, which are diseases caused by mutations in ion channels.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of 4-morpholinyl isocyanate with 2-amino-benzene-sulfonamide. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has shown promising results in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been used to study the role of ion channels in synaptic transmission and neuronal excitability. In immunology, N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)13-11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYGLBNXZWSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5783831.png)
![4'-[(2,4-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5783838.png)
![cyclohexyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5783839.png)
![ethyl 7-hydroxy-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5783845.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
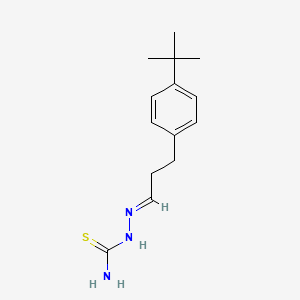
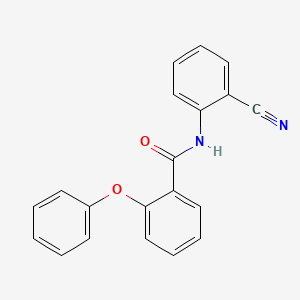
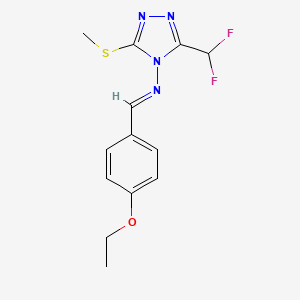
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
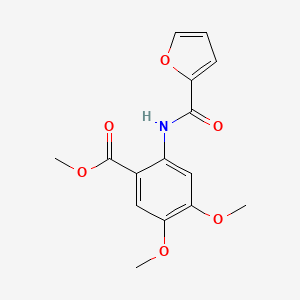
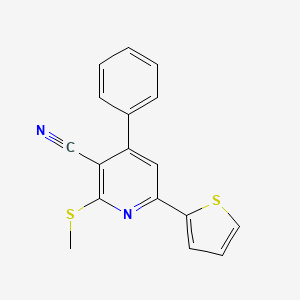
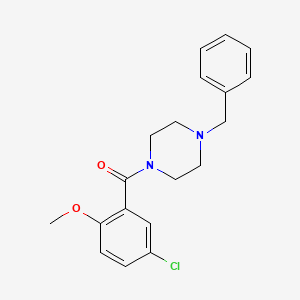
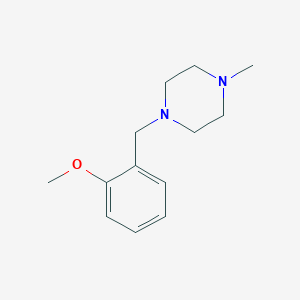
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)